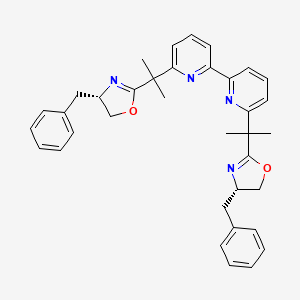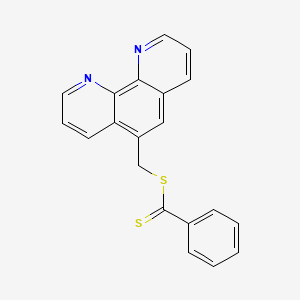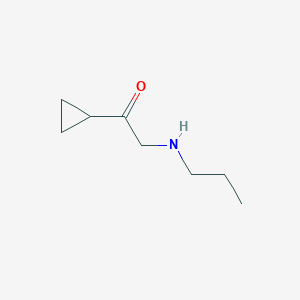
1-Cyclopropyl-2-(propylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(propylamino)ethan-1-one involves several steps. One common method includes the reaction of cyclopropyl methyl ketone with propylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety protocols .
Chemical Reactions Analysis
1-Cyclopropyl-2-(propylamino)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Cyclopropyl-2-(propylamino)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(propylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
1-Cyclopropyl-2-(propylamino)ethan-1-one can be compared with other similar compounds such as:
Cyclopropyl methyl ketone: Shares the cyclopropyl group but differs in its functional groups and reactivity.
Propylamine: Contains the propylamino group but lacks the cyclopropyl moiety, leading to different chemical properties and applications.
1-Cyclopropylethanone: Similar in structure but with variations in functional groups, affecting its reactivity and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-cyclopropyl-2-(propylamino)ethanone |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-8(10)7-3-4-7/h7,9H,2-6H2,1H3 |
InChI Key |
CPDKOQNOAAPIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


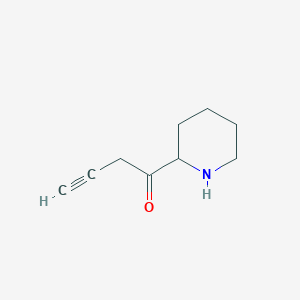
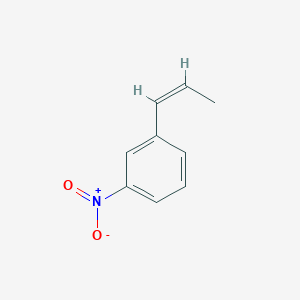
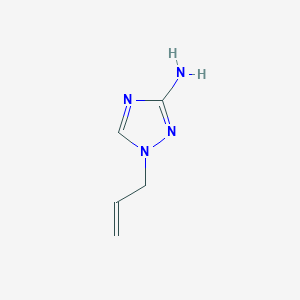
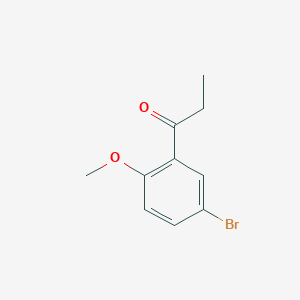
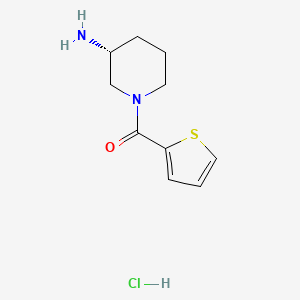
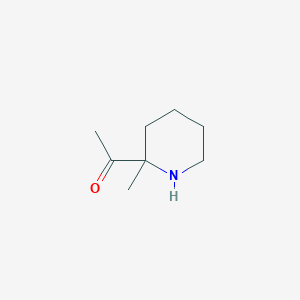
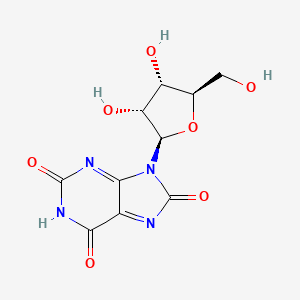
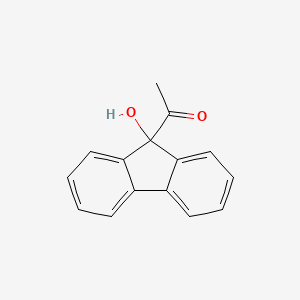
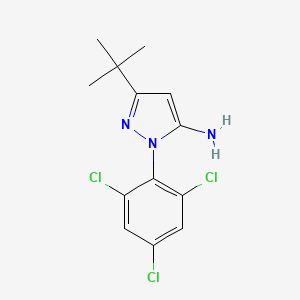
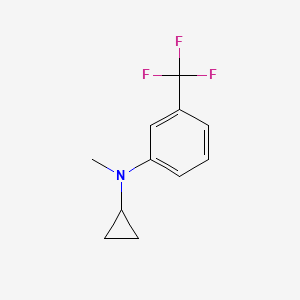
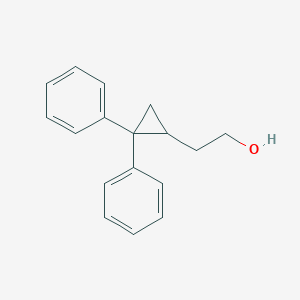
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
